molecular formula C8H16O3 B14312243 Butan-2-yl 3-methoxypropanoate CAS No. 112032-50-5

Butan-2-yl 3-methoxypropanoate

Cat. No.: B14312243
CAS No.: 112032-50-5
M. Wt: 160.21 g/mol
InChI Key: VBYMWZHONSTKTK-UHFFFAOYSA-N
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Description

Butan-2-yl 3-methoxypropanoate is an ester derived from 3-methoxypropanoic acid and butan-2-ol. Its structure features a methoxy group (-OCH₃) at the third carbon of the propanoic acid chain, esterified with the secondary alcohol butan-2-ol. This compound is characterized by moderate polarity due to the methoxy group, which influences its solubility, volatility, and reactivity.

Properties

CAS No.

112032-50-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

butan-2-yl 3-methoxypropanoate

InChI

InChI=1S/C8H16O3/c1-4-7(2)11-8(9)5-6-10-3/h7H,4-6H2,1-3H3

InChI Key

VBYMWZHONSTKTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl 3-methoxypropanoate can be synthesized through the esterification reaction between butan-2-ol and 3-methoxypropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butan-2-ol+3-methoxypropanoic acidH2SO4Butan-2-yl 3-methoxypropanoate+H2O\text{Butan-2-ol} + \text{3-methoxypropanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butan-2-ol+3-methoxypropanoic acidH2​SO4​​Butan-2-yl 3-methoxypropanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Hydrolysis

The ester bond in butan-2-yl 3-methoxypropanoate can be broken down through hydrolysis in the presence of water and an acid or base catalyst. The general reaction is:

RCOOR+H2ORCOOH+ROH\text{RCOOR}'+H_2O\rightleftharpoons RCOOH+R'OH

Where:

  • RCOOR' is the ester (this compound).

  • H2O is water.

  • RCOOH is a carboxylic acid.

  • R'OH is an alcohol.

The hydrolysis reaction can be facilitated by heating or using catalysts. In biological systems, the ester moiety can undergo hydrolysis, potentially influencing pharmacokinetics and bioavailability.

Transesterification

Transesterification is another significant reaction that this compound can undergo. This process involves the exchange of the alkoxy group of an ester with another alcohol in the presence of a catalyst. The general reaction is:

RCOOR+ROHRCOOR+ROH\text{RCOOR}'+R''OH\rightleftharpoons RCOOR''+R'OH

Where:

  • RCOOR' is the original ester.

  • R"OH is the new alcohol.

  • RCOOR" is the new ester.

  • R'OH is the displaced alcohol.

Transesterification is commonly used to synthesize different esters from readily available starting materials. For instance, methyl 3-methoxypropionate can be transesterified with 2-ethyl-1-hexanol using titanium (IV) isopropoxide as a catalyst to yield 2-ethyl-1-hexyl 3-methoxypropionate .

Reduction

Esters can be reduced to alcohols using reducing agents such as LiAlH4LiAlH_4. The reduction of this compound would yield a mixture of alcohols.

The reaction typically requires an inert atmosphere to prevent unwanted side reactions.

Reaction Mechanism

The mechanism of action for this compound primarily involves its interaction with biological systems through its functional groups. The ester moiety can undergo hydrolysis in biological environments, releasing active metabolites that may interact with enzymes or receptors. This mechanism is crucial for understanding how this compound might behave in biological systems, potentially influencing pharmacokinetics and bioavailability.

Scientific Research Applications

Butan-2-yl 3-methoxypropanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of butan-2-yl 3-methoxypropanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butan-2-ol and 3-methoxypropanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of relevant enzymes.

Comparison with Similar Compounds

Esters of Unsaturated Acids: Pheromone Activity

Example Compounds :

  • (2S)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-S-5)
  • (2R)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-5)

Key Differences :

  • Structure: These esters contain unsaturated (Z)-dodec-5-enoic acid moieties instead of 3-methoxypropanoic acid. The double bond at position 5 introduces rigidity and influences molecular recognition in biological systems.
  • Stereochemistry: The (2S) and (2R) enantiomers of the butan-2-yl group exhibit distinct biological activities. For example, EFETOV-S-S-5 attracts males of Adscita geryon, while EFETOV-S-5 is effective for Jordanita notata .

Esters with Alternative Substituents

Example Compounds :

  • Methyl 3-(benzyloxy)-2-methylpropanoate
  • Propanoic acid, 3-methoxy-, 3-methoxybutyl ester

Key Differences :

  • Substituent Effects: Methyl 3-(benzyloxy)-2-methylpropanoate contains a benzyloxy group (-OCH₂C₆H₅), which increases steric hindrance and lipophilicity compared to the methoxy group in Butan-2-yl 3-methoxypropanoate. This difference may affect hydrolysis rates and solubility in nonpolar solvents .

Esters with Different Alcohol Moieties

Example Compounds :

  • Butan-2-yl propanoate (Propanoic acid, 1-methylpropyl ester)
  • Isopropyl 3-hydroxybutanoate (Butanoic acid, 3-hydroxy-, 1-methylethyl ester)

Key Differences :

  • Functional Groups: Butan-2-yl propanoate lacks the methoxy group, resulting in lower polarity and higher volatility. Isopropyl 3-hydroxybutanoate contains a hydroxyl group (-OH), enabling hydrogen bonding and increased hydrophilicity .
  • Reactivity: The methoxy group in this compound may slow hydrolysis compared to hydroxyl-containing esters, as electron-donating groups reduce electrophilicity at the ester carbonyl.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Polarity Primary Applications References
This compound Methoxy at C3 of propanoate Moderate Solvent, synthetic intermediate
(2S)-butan-2-yl (Z)-dodec-5-enoate Unsaturated C5-C6 bond, (2S) config Low Pheromone for Adscita geryon
Methyl 3-(benzyloxy)-2-methylpropanoate Benzyloxy, methyl branch Low Chemical synthesis
Propanoic acid, 3-methoxybutyl ester Dual methoxy groups High Not reported

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